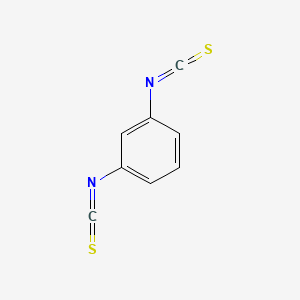

1,3-diisothiocyanatobenzene

Description

Overview of Research Significance and Diverse Applications in Chemical Synthesis and Materials Science

The significance of 1,3-diisothiocyanatobenzene in scientific research is rooted in its bifunctional nature, which allows it to bridge molecular units or create extended polymer networks. This property has led to its application in diverse fields, from the synthesis of complex organic molecules to the development of advanced functional materials. ontosight.ai

In chemical synthesis , this compound serves as a key precursor for a variety of more complex molecules, including polymers, dyes, and compounds with potential pharmaceutical applications. ontosight.ai The two isothiocyanate groups can react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form thiourea (B124793), thiocarbamate, and dithiocarbamate (B8719985) linkages, respectively. vulcanchem.com This reactivity makes it an essential component for step-growth polymerization, yielding polythioureas and other related polymers. It is also used as a building block in the synthesis of various heterocyclic compounds. beilstein-journals.org

In materials science , the compound is employed to develop new materials with tailored properties. ontosight.ai Its ability to act as a cross-linking agent is fundamental to modifying the mechanical and thermal properties of polymers. Recent research has highlighted its role in advanced applications, such as in the fabrication of inverted perovskite solar cells. A 2022 study demonstrated that incorporating 1,3-phenylene diisocyanate (a related di-functional compound) led to in-situ polymerization, which passivated defects in the perovskite film. researchgate.net This modification resulted in a notable enhancement of the solar cells' power conversion efficiency and long-term stability under humid conditions. researchgate.net The isothiocyanate groups' reactivity is central to creating materials with specific optical or conductive characteristics. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3125-77-7 scbt.com |

| Molecular Formula | C8H4N2S2 scbt.com |

| Molecular Weight | 192.26 g/mol scbt.com |

| Appearance | White to light yellow solid ontosight.ai |

| Purity | ≥97% scbt.comsigmaaldrich.com |

Historical Context and Evolution of Diisothiocyanate Chemistry

The study of isothiocyanates (R-N=C=S) predates the focused investigation of their di-functional counterparts. wikipedia.orgnovapublishers.com Isothiocyanate chemistry has its roots in the late 19th and early 20th centuries, emerging from the study of natural products. wikipedia.org Many isothiocyanates are found in nature, produced by the enzymatic conversion of metabolites called glucosinolates, which are abundant in cruciferous vegetables like mustard and broccoli. wikipedia.orgbeilstein-journals.org Allyl isothiocyanate, the compound responsible for the pungent taste of mustard, is a prominent natural example. wikipedia.org

The synthetic preparation of isothiocyanates has evolved significantly over the decades. Early methods often relied on harsh and toxic reagents like thiophosgene (B130339) to convert primary amines into isothiocyanates. ontosight.aibeilstein-journals.org While effective, the hazards associated with thiophosgene spurred the development of alternative synthetic routes. A major advancement was the development of two-step, one-pot procedures involving the formation of dithiocarbamate salts from an amine and carbon disulfide, followed by desulfurization to yield the isothiocyanate. beilstein-journals.orgmdpi.comd-nb.info Various desulfurylating agents have been explored to improve this process, making it more efficient and applicable to a wider range of substrates, including electron-deficient amines. beilstein-journals.orgd-nb.info

The development of synthetic methods for monofunctional isothiocyanates paved the way for the synthesis and exploration of diisothiocyanates. By applying these reactions to diamines, researchers could create molecules like this compound. For instance, it can be synthesized from the reaction of 1,3-diaminobenzene with thiophosgene. ontosight.ai More modern approaches utilize desulfurization reagents in one-pot syntheses. mdpi.comresearchgate.net The availability of aromatic diisothiocyanates opened new avenues in polymer chemistry, allowing for the synthesis of polymers containing thiourea linkages and for the development of cross-linked materials, a field that continues to be actively researched. solubilityofthings.combeilstein-journals.org

Table 2: Evolution of Selected Isothiocyanate Synthesis Methods

| Method | Reagents | Description | Time Period |

|---|---|---|---|

| Thiophosgene Method | Primary Amine, Thiophosgene (CSCl2) | A traditional but hazardous method for converting amines to isothiocyanates. ontosight.aibeilstein-journals.org | Early-to-Mid 20th Century |

| Dithiocarbamate Decomposition | Primary Amine, Carbon Disulfide (CS2), Heavy Metal Salts (e.g., lead nitrate) | Formation of a dithiocarbamate salt, followed by decomposition to the isothiocyanate. wikipedia.org | Mid-20th Century |

| One-Pot Desulfurization | Primary Amine, CS2, Base, Desulfurylation Reagent (e.g., TCT, DMT/NMM/TsO⁻) | An amine is converted to a dithiocarbamate salt in situ and then desulfurized in the same reaction vessel to form the isothiocyanate. beilstein-journals.orgmdpi.comd-nb.info | Late 20th Century - Present |

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-diisothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S2/c11-5-9-7-2-1-3-8(4-7)10-6-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLANQNHTGVOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C=S)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185178 | |

| Record name | Isothiocyanic acid, m-phenylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3125-77-7 | |

| Record name | 1,3-Diisothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3125-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Phenylenediisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003125777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Phenylenediisothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isothiocyanic acid, m-phenylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Phenylene diisothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-PHENYLENEDIISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86M48KVG07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies for 1,3 Diisothiocyanatobenzene

Established Synthetic Pathways

The traditional approach to synthesizing isothiocyanates involves the use of highly toxic reagents, which has prompted the development of safer and more efficient alternatives.

Reaction of 1,3-Diaminobenzene with Thiophosgene (B130339)

A common and historical method for the preparation of isothiocyanates is the reaction of a primary amine with thiophosgene (CSCl₂). In the case of 1,3-diisothiocyanatobenzene, the synthesis commences with 1,3-diaminobenzene as the starting material. The two primary amino groups of the diamine react with two equivalents of thiophosgene. This reaction typically proceeds through the formation of an intermediate thiocarbamoyl chloride, which then eliminates a molecule of hydrogen chloride to yield the isothiocyanate group. The process is generally carried out in the presence of a base, such as triethylamine or calcium carbonate, to neutralize the HCl byproduct. While effective, this method is often disfavored in modern synthesis due to the high toxicity and hazardous nature of thiophosgene ijacskros.com.

Advanced and Optimized Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing methodologies that are not only high-yielding but also operationally simpler, faster, and more environmentally benign. These approaches often utilize one-pot procedures and microwave assistance.

Utilization of Desulfurization Reagents (e.g., DMT/NMM/TsO⁻)

A significant advancement in isothiocyanate synthesis is the use of desulfurization reagents to convert in situ generated dithiocarbamates into the desired product. One such effective reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). mdpi.com

The synthesis of this compound using this method involves a one-pot, two-step procedure. mdpi.comresearchgate.net First, 1,3-diaminobenzene is reacted with carbon disulfide (CS₂) in the presence of an organic base like triethylamine (Et₃N) to form the corresponding dithiocarbamate (B8719985) intermediate. This intermediate is then subjected to desulfurization with DMT/NMM/TsO⁻ to yield this compound. mdpi.com While this method is versatile for many amines, the synthesis of this compound specifically resulted in a moderate yield of 40%. mdpi.com

| Starting Material | Reagents | Desulfurization Agent | Solvent | Yield | Reference |

| 1,3-Diaminobenzene | 1. CS₂, Et₃N (6 equiv.)2. DMT/NMM/TsO⁻ (2 equiv.) | DMT/NMM/TsO⁻ | DCM | 40% | researchgate.net |

Microwave-Assisted Synthetic Procedures

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields. rsc.orgnih.govnih.gov The synthesis of aromatic isothiocyanates, including this compound, has been successfully performed in a microwave reactor. mdpi.comresearchgate.net

Specifically, the desulfurization step using DMT/NMM/TsO⁻ was carried out under microwave irradiation. The reaction conditions were optimized to a temperature of 90 °C for a duration of just 3 minutes, showcasing the efficiency of microwave-assisted synthesis. mdpi.comresearchgate.net This rapid heating accelerates the reaction, making it a highly time-efficient method compared to conventional heating protocols. mdpi.com

| Method | Temperature | Duration | Yield (this compound) | Reference |

| Microwave-Assisted Desulfurization | 90 °C | 3 min | 40% | mdpi.comresearchgate.net |

Development of One-Pot Synthesis Protocols

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers numerous advantages, including higher efficiency, reduced waste, and simplified procedures. ciac.jl.cn Several one-pot protocols for the synthesis of isothiocyanates from primary amines have been developed. ciac.jl.cnnih.govbeilstein-journals.org

Synthetic Routes in Aqueous Media

Performing organic reactions in water is a key goal of green chemistry. Efforts have been made to develop synthetic routes for isothiocyanates in aqueous media.

One study investigated the synthesis of alkyl isothiocyanates in water using the DMT/NMM/TsO⁻ desulfurization method, achieving high yields (72–96%). mdpi.comresearchgate.net However, this success was not transferable to aromatic amines. The attempt to synthesize a model aromatic isothiocyanate, phenyl isothiocyanate, in an aqueous medium resulted in a low yield of only 21%. mdpi.com Consequently, the synthesis of other aromatic isothiocyanates, such as this compound, was not pursued in water using this specific protocol. mdpi.com

In contrast, a different one-pot methodology utilizing cyanuric chloride (TCT) for desulfurization has been successfully developed for synthesizing a wide range of isothiocyanates from their corresponding primary amines under aqueous conditions. nih.govbeilstein-journals.org This process involves the in situ generation of a dithiocarbamate salt from the amine and CS₂ in an aqueous solution of potassium carbonate, followed by desulfurization. nih.govbeilstein-journals.org This demonstrates that the choice of reagent is critical for the feasibility of synthesizing aromatic isothiocyanates in water.

Strategies for Reaction Yield Optimization

Optimizing the reaction yield is a central goal in chemical synthesis, aiming to maximize the production of the desired compound while minimizing waste and cost. The synthesis of this compound and other aromatic isothiocyanates has been the subject of optimization studies to improve efficiency.

The synthesis of this compound has been reported with a moderate yield of 40% using a one-pot, two-step procedure involving the formation of a dithiocarbamate intermediate followed by desulfurization with DMT/NMM/TsO⁻. mdpi.comnih.gov The optimization of this general process for aromatic isothiocyanates has involved modifying several key reaction parameters.

Key optimization strategies include:

Choice of Base: The base used to facilitate the formation of the dithiocarbamate intermediate from the amine and carbon disulfide plays a crucial role. For the synthesis of a model aromatic isothiocyanate (phenyl isothiocyanate), switching the base from triethylamine (Et₃N) to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) significantly increased the reaction yield from 30% to 71%. mdpi.comnih.gov

Reagent Stoichiometry: Adjusting the equivalents of the base and the desulfurizing agent can impact the yield. However, studies have shown that increasing the amount of DBU or the DMT/NMM/TsO⁻ reagent did not necessarily lead to further improvement in the yield for phenyl isothiocyanate synthesis. mdpi.comnih.gov

Solvent System: The choice of solvent is critical. While dichloromethane (B109758) (DCM) has proven effective for the synthesis of aromatic isothiocyanates, attempts to use aqueous media have been unsuccessful, resulting in a low yield of 21% for the model compound, phenyl isothiocyanate. mdpi.comnih.gov

Reaction Conditions: Parameters such as temperature and reaction time are also optimized. Microwave-assisted synthesis has been employed to shorten reaction times and improve yields. nih.govresearchgate.net For example, a reaction time of 3 minutes at 90°C under microwave irradiation is typical for these syntheses. mdpi.com

The table below summarizes the optimization data for the synthesis of a model aromatic isothiocyanate, which informs the strategy for synthesizing compounds like this compound.

Table 1: Optimization of Reaction Conditions for Phenyl Isothiocyanate Synthesis

| Entry | Base (Equivalents) | Desulfurizing Agent (Equivalents) | Solvent | Microwave Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Et₃N (3) | 1.0 | DCM | 3 | 30 nih.gov |

| 2 | DBU (3) | 1.0 | DCM | 3 | 71 nih.gov |

| 3 | DBU (4) | 1.0 | DCM | 3 | 67 nih.gov |

| 4 | DBU (4) | 1.3 | DCM | 3 | 70 nih.gov |

| 5 | DBU (3) | 1.0 | DCM | 10 | 67 nih.gov |

Another facile, one-pot process utilizes cyanuric chloride (TCT) as the desulfurylation reagent in aqueous conditions. beilstein-journals.orgd-nb.info This method has shown excellent yields for a wide range of primary alkyl and arylamines and could present an alternative route for optimizing the synthesis of this compound. beilstein-journals.org

Iii. Chemical Reactivity and Transformation Chemistry of 1,3 Diisothiocyanatobenzene

Nucleophilic Addition Reactions of Isothiocyanate Groups

The isothiocyanate moiety is highly susceptible to nucleophilic addition. The carbon atom is electron-deficient due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This polarity allows for reactions with a wide range of nucleophiles. The general mechanism involves the attack of a nucleophile on the central carbon atom of the isothiocyanate group, followed by protonation of the resulting intermediate.

The reaction between an isothiocyanate and a primary or secondary amine is a fundamental and efficient method for the synthesis of thiourea (B124793) derivatives. researchgate.netijacskros.com This reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate group. uobabylon.edu.iqreddit.com This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the stable thiourea product. The reaction is typically high-yielding and can be performed under mild conditions. researchgate.netuobabylon.edu.iq

Given that 1,3-diisothiocyanatobenzene possesses two isothiocyanate groups, it can react with amines to form mono- or di-substituted thiourea derivatives, depending on the stoichiometry of the reactants.

General Reaction Scheme:

Step 1: The nucleophilic nitrogen of an amine attacks the central carbon of one isothiocyanate group.

Step 2: The pi electrons from the C=S bond shift to the sulfur atom, and the electrons from the N=C bond shift to the nitrogen atom.

Step 3: A proton is transferred from the amine nitrogen to the isothiocyanate nitrogen, resulting in the formation of a thiourea linkage.

The difunctional nature of this compound makes it an ideal precursor for the synthesis of bis-thiourea compounds. These molecules are created when this compound reacts with two equivalents of a monoamine or one equivalent of a diamine. This condensation reaction results in a larger molecule where the 1,3-phenylene group acts as a central linker connecting two thiourea moieties. researchgate.netanalis.com.my These bis-thiourea compounds are of interest in supramolecular chemistry and materials science due to their ability to form extensive hydrogen-bonding networks. researchgate.net

Table 1: Synthesis of Bis-Thiourea Derivatives from this compound

| Amine Reactant | Product | Reaction Conditions |

| Aniline (2 equiv.) | 1,1'-(1,3-Phenylene)bis(3-phenylthiourea) | Reflux in ethanol |

| Benzylamine (2 equiv.) | 1,1'-(1,3-Phenylene)bis(3-benzylthiourea) | Stirring in Dichloromethane (B109758) (DCM) at room temp. |

| 1,4-Phenylenediamine (1 equiv.) | Poly(thiourea) | Polymerization reaction |

| Ethylenediamine (B42938) (1 equiv.) | N,N'-Ethane-1,2-diylbis(1-(3-isothiocyanatophenyl)thiourea) | Reaction in a suitable solvent like acetone |

Construction of Heterocyclic Systems via Reaction with this compound Derivatives

The isothiocyanate functional group is a key synthon for the construction of a wide variety of sulfur- and nitrogen-containing heterocyclic compounds. ijacskros.comresearchgate.net this compound can act as a precursor to complex heterocyclic systems by reacting with molecules that contain two or more nucleophilic centers. The reaction often proceeds through an initial nucleophilic addition to the isothiocyanate group, followed by an intramolecular cyclization step.

For example, reaction with hydrazines or thiosemicarbazides can lead to the formation of triazole or thiadiazole rings. researchgate.net Similarly, reactions with compounds containing appropriately spaced amino and hydroxyl or thiol groups (like 2-aminophenol (B121084) or 2-aminothiophenol) can yield benzoxazole (B165842) or benzothiazole (B30560) derivatives, respectively. researchgate.net The use of this compound allows for the synthesis of molecules containing two heterocyclic systems linked by the central phenyl group.

Table 2: Examples of Heterocycle Formation from Isothiocyanates

| Reactant | Resulting Heterocyclic System |

| Hydrazine Derivatives | 1,2,4-Triazoles, 1,3,4-Thiadiazoles |

| 2-Aminophenol | Benzoxazole derivatives |

| o-Phenylenediamine | Benzimidazole derivatives |

| Anthranilic acid | Benzoxazinone derivatives |

Derivatization Strategies for Functionalization

Derivatization of this compound involves chemically modifying the molecule to create analogs with tailored properties for specific applications. This can be achieved by targeting either the reactive isothiocyanate groups or the aromatic benzene (B151609) ring.

The primary strategy for derivatizing this compound leverages the predictable reactivity of its isothiocyanate groups. As detailed in section 3.1, these groups readily react with nucleophiles like amines, alcohols, and thiols to form stable thiourea, thiocarbamate, and dithiocarbamate (B8719985) linkages, respectively. researchgate.netijacskros.com This allows for the straightforward attachment of a wide array of functional moieties to the central benzene scaffold.

Key principles include:

Control of Stoichiometry: By carefully controlling the molar ratio of the nucleophile to this compound, one can achieve either mono- or di-substitution, leading to symmetric or asymmetric molecules.

Choice of Nucleophile: The properties of the final derivative are determined by the nature of the nucleophile used. Attaching moieties with specific optical, electronic, or biological properties can create functional molecules for targeted applications.

Aromatic Ring Modification: While less common due to the deactivating nature of the isothiocyanate groups, electrophilic aromatic substitution on the benzene ring could be employed to introduce other functional groups, although this may require harsh conditions and could lead to mixtures of products.

A facile method for synthesizing isothiocyanates involves the reaction of primary amines with reagents like phenyl chlorothionoformate or carbon disulfide, followed by a desulfurization step. researchgate.netchemrxiv.org This highlights the reversible nature of the amine-isothiocyanate reaction, which is fundamental to its use in derivatization.

The derivatization of this compound allows for the synthesis of chemically modified analogs designed for specific research goals. The resulting thiourea derivatives, in particular, have found use in various fields.

Chemosensors: By attaching a receptor unit (e.g., a chromophore or fluorophore) to this compound via thiourea linkages, chemosensors can be developed. For instance, thiourea derivatives have been synthesized to act as selective sensors for detecting heavy metal ions like mercury. analis.com.my The binding of the metal ion to the thiourea sulfur atoms can induce a change in color or fluorescence, allowing for visual or spectroscopic detection.

Cross-linking Reagents: The two reactive sites of this compound make it a useful cross-linking agent. It can be used to link polymer chains, creating materials with enhanced mechanical or thermal properties. sigmaaldrich.com

Building Blocks for Complex Molecules: The compound serves as a rigid linker in the synthesis of larger, well-defined molecular architectures. For example, it can be used to create macrocycles or molecular clips, which are of interest in host-guest chemistry. The synthesis of bis-thiourea compounds is a direct application of this principle, creating molecules with defined geometries capable of anion recognition.

Preparation of Bifunctional and Multifunctional Intermediates

The symmetrical arrangement of the two isothiocyanate groups on the benzene ring makes this compound an excellent precursor for the synthesis of bifunctional and multifunctional intermediates, particularly bis(thiourea) derivatives. The fundamental reaction involves the addition of a primary or secondary amine to the electrophilic carbon atom of the isothiocyanate group.

When this compound is treated with two equivalents of a monofunctional amine, a symmetrical bis(thiourea) is formed. These resulting molecules possess multiple hydrogen bond donors (N-H) and acceptors (C=S), making them effective as ligands in coordination chemistry and as building blocks in supramolecular assembly. nih.govnih.govnih.gov The reaction is typically straightforward and proceeds under mild conditions.

The general reaction scheme is as follows: 1,3-C₆H₄(NCS)₂ + 2 R¹R²NH → 1,3-C₆H₄(NH-C(=S)-NR¹R²)₂

The specific properties of the resulting bis(thiourea) intermediate can be tailored by carefully selecting the starting amine. For example, using amines that contain additional functional groups (e.g., hydroxyl, carboxyl, or pyridyl groups) leads to the formation of multifunctional ligands capable of engaging in more complex coordination or hydrogen-bonding interactions.

| Reactant Amine | Product Name | Potential Functionality |

|---|---|---|

| Aniline | 1,1'-(1,3-Phenylene)bis(3-phenylthiourea) | Hydrogen bonding arrays, anion recognition |

| Diethylamine | 1,1'-(1,3-Phenylene)bis(3,3-diethylthiourea) | Increased solubility in organic solvents, metal chelation |

| 4-Aminophenol | 1,1'-(1,3-Phenylene)bis(3-(4-hydroxyphenyl)thiourea) | Multifunctional ligand with hydrogen bond donors/acceptors and phenolic OH groups |

| Ethyl 4-aminobenzoate | Diethyl 4,4'-((((1,3-phenylene)bis(azanediyl))bis(carbonothioyl))bis(azanediyl))dibenzoate | Precursor for polymers or further functionalization via the ester group |

Role as a Versatile Synthetic Building Block for Complex Molecules

The bifunctional nature of this compound makes it a highly versatile building block for the construction of large and complex molecular architectures, such as macrocycles and polymers. researchgate.net

Macrocycle Synthesis: Macrocycles can be synthesized by reacting this compound with a bifunctional nucleophile, typically a diamine, under high-dilution conditions. These conditions favor intramolecular cyclization of a [1+1] intermediate over intermolecular polymerization, leading to the formation of a cyclic structure. The resulting macrocycles often contain multiple thiourea units embedded within the ring, which can act as receptors for anions or neutral guests due to their hydrogen-bonding capabilities.

For instance, the reaction with a flexible diamine like ethylenediamine can yield a macrocycle containing two thiourea moieties and two amine linkages. The size and properties of the macrocyclic cavity can be precisely controlled by choosing a diamine with the appropriate length and rigidity.

Polymer Synthesis: When reacted with diamines in higher concentrations, this compound undergoes step-growth polymerization to form polythioureas. bohrium.com These polymers are characterized by the presence of repeating thiourea linkages (-NH-C(=S)-NH-) in the main chain. The properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength, are dictated by the choice of the diamine comonomer. Aromatic diamines typically yield rigid, thermally stable polymers, while aliphatic diamines produce more flexible materials. researchgate.net

The general scheme for the synthesis of polythioureas is: n 1,3-C₆H₄(NCS)₂ + n H₂N-R-NH₂ → [ -C(=S)-NH-C₆H₄-NH-C(=S)-NH-R-NH- ]ₙ

This polymerization reaction is a powerful method for creating functional materials, as the thiourea groups along the polymer backbone can engage in strong hydrogen bonding, leading to materials with ordered structures and high tensile strength. They can also serve as binding sites for metal ions, opening applications in areas such as environmental remediation and catalysis.

| Comonomer/Reactant | Resulting Complex Molecule Type | Key Structural Feature | Potential Application |

|---|---|---|---|

| Ethylenediamine | [1+1] Macrocycle | Ring structure with two thiourea units | Anion sensing, supramolecular host |

| 1,4-Diaminobutane | Polythiourea | Linear polymer with thiourea linkages | High-performance fibers, metal adsorption |

| 1,4-Phenylenediamine | Aromatic Polythiourea | Rigid polymer backbone | Thermally stable materials, gas separation membranes |

| Jeffamine® (polyetheramine) | Segmented Polythiourea | Polymer with flexible polyether segments | Elastomers, flexible coatings |

Iv. Coordination Chemistry of 1,3 Diisothiocyanatobenzene Derivatives

Design and Synthesis of Ligand Systems Based on Diisothiocyanatobenzene Scaffolds

The synthesis of ligand systems based on 1,3-diisothiocyanatobenzene typically involves the nucleophilic addition of amines to the electrophilic carbon atom of the isothiocyanate groups. This reaction is a straightforward and high-yielding method for the preparation of N,N'-disubstituted bis(thiourea) ligands. The general synthetic approach is depicted in the following reaction:

1,3-C₆H₄(NCS)₂ + 2 R¹R²NH → 1,3-C₆H₄(NHC(=S)NR¹R²)₂

By varying the nature of the amine (R¹R²NH), a wide array of ligands with different steric and electronic properties can be synthesized. For instance, the use of simple alkyl or aryl amines leads to the formation of acyclic bis(thiourea) ligands. More complex ligand architectures, including macrocyclic structures, can be achieved by employing diamines as the reacting species.

The design of these ligands is often tailored for specific applications. For example, bulky substituents on the amine can be introduced to create sterically hindered coordination environments around a metal center, which can influence the catalytic activity of the resulting complex. Similarly, the incorporation of additional donor atoms into the amine substituents can lead to the formation of polydentate ligands capable of forming highly stable metal complexes, a desirable feature for applications in radiopharmaceutical chemistry.

A representative synthesis involves the reaction of this compound with a primary amine in a suitable organic solvent, such as dichloromethane (B109758) or acetonitrile, often under reflux conditions. The resulting bis(thiourea) ligand can typically be isolated as a solid product upon cooling or removal of the solvent.

| Starting Material | Reagent | Product |

| This compound | Primary/Secondary Amine | N,N'-disubstituted-1,3-phenylenebis(thiourea) |

Metal Complex Formation and Structural Elucidation

The bis(thiourea) ligands derived from this compound are excellent chelating and bridging ligands for a variety of transition metal ions. The coordination chemistry of these ligands is rich and diverse, leading to the formation of both mononuclear and polynuclear complexes with interesting structural features.

Thiourea (B124793) and its derivatives can coordinate to metal ions in several ways. The most common coordination mode is through the sulfur atom, which acts as a soft donor and readily binds to soft metal ions. However, coordination through the nitrogen atoms is also possible, particularly after deprotonation of the N-H group to form a thiourelate anion. In the case of bis(thiourea) ligands derived from this compound, several coordination modes can be envisaged:

Monodentate S-coordination: Each thiourea group can bind to a different metal center through its sulfur atom, acting as a bridging ligand to form polynuclear complexes or coordination polymers.

Bidentate S,S'-chelation: Both sulfur atoms of the bis(thiourea) ligand can coordinate to the same metal center, forming a chelate ring. The flexibility of the ligand backbone will determine the feasibility of this coordination mode.

Bidentate S,N-chelation: One thiourea group can coordinate to a metal center through both its sulfur and one of its nitrogen atoms, typically after deprotonation of the nitrogen.

Bridging coordination: The ligand can bridge two or more metal centers, leading to the formation of dinuclear, polynuclear, or polymeric structures. This is a common coordination mode for these types of ligands, resulting in the formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the steric and electronic properties of the ligand, the reaction conditions, and the presence of counter-ions.

The reaction of bis(thiourea) ligands derived from this compound with metal salts under appropriate conditions can yield a variety of coordination complexes.

Mononuclear Complexes: The formation of mononuclear complexes typically occurs when the ligand acts as a chelating agent, binding to a single metal center. For example, reaction with a metal precursor in a 1:1 molar ratio might favor the formation of a mononuclear species, particularly if the geometry of the ligand is suitable for chelation.

Polynuclear Complexes: The bridging nature of the 1,3-phenylenebis(thiourea) scaffold readily facilitates the formation of polynuclear complexes. By controlling the stoichiometry of the reactants and the reaction conditions, it is possible to direct the assembly of dinuclear, trinuclear, or higher nuclearity clusters. For instance, reacting the ligand with a metal salt in a 2:1 or 1:2 molar ratio can lead to the formation of bridged dimeric or trimeric structures. Furthermore, these ligands can be used to construct coordination polymers, where the metal-ligand units repeat in one, two, or three dimensions to form extended networks.

Applications in Catalysis Research

Metal complexes derived from thiourea-based ligands have shown significant promise as catalysts in a range of organic transformations. While specific catalytic applications of complexes derived directly from this compound are not extensively reported, the broader class of bis(thiourea) ligands has been successfully employed in catalysis. core.ac.ukresearcher.life

Palladium complexes of bulky N,N'-disubstituted bis(thiourea) ligands have demonstrated high stability and catalytic activity in Heck and Suzuki cross-coupling reactions. core.ac.ukresearcher.life These reactions are fundamental C-C bond-forming processes in organic synthesis. The bis(thiourea) ligands act as strong coordinating agents for the palladium center, forming stable and active catalysts that can operate under aerobic conditions. core.ac.ukresearcher.life The catalytic activity is influenced by the steric and electronic properties of the ligand, with bulky substituents often leading to higher turnover numbers (TONs) and turnover frequencies (TOFs). core.ac.uk

The general mechanism for these cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki coupling) or migratory insertion (for Heck coupling), and reductive elimination. The bis(thiourea) ligand stabilizes the palladium catalyst throughout this cycle, preventing its decomposition and promoting high catalytic efficiency. Given these precedents, it is highly probable that palladium complexes of ligands derived from this compound would also exhibit catalytic activity in similar cross-coupling reactions.

Radiopharmaceutical Chemistry Research Applications (e.g., Chelator Development for Positron Emission Tomography Isotopes)

The development of bifunctional chelators (BFCs) is a critical area of research in radiopharmaceutical chemistry. BFCs are molecules that contain a strong metal-chelating unit and a reactive functional group for covalent attachment to a biomolecule, such as a peptide or an antibody. The resulting radiolabeled biomolecule can then be used for diagnostic imaging with techniques like Positron Emission Tomography (PET) or for targeted radionuclide therapy.

The isothiocyanate group is a well-established functional group for the bioconjugation of chelators to proteins and peptides through the formation of a stable thiourea linkage with primary amine groups on the biomolecule. Therefore, this compound presents an interesting scaffold for the design of novel BFCs. One isothiocyanate group can be used to attach the chelating moiety, while the other can be used for conjugation to the targeting biomolecule.

For PET imaging, radionuclides such as gallium-68 (B1239309) (⁶⁸Ga) and zirconium-89 (B1202518) (⁸⁹Zr) are commonly used. nih.govnih.gov The development of chelators that can rapidly and stably bind these isotopes is essential. While specific chelators based on a this compound backbone are not yet widely reported in the literature, the principles of BFC design suggest its potential. For example, a chelating agent with a free amine group could be reacted with one of the isothiocyanate groups of this compound. The resulting molecule would be a bifunctional chelator with a remaining isothiocyanate group available for bioconjugation.

The design of such chelators would need to consider the coordination requirements of the specific radioisotope. For instance, ⁶⁸Ga typically forms stable complexes with hexadentate chelators, while ⁸⁹Zr requires an octadentate coordination environment for optimal stability. nih.govmdpi.com The development of new chelating systems is an active area of research, and scaffolds like this compound could offer a platform for creating novel BFCs for PET and other nuclear medicine applications.

V. Polymer Chemistry and Macromolecular Science Utilizing 1,3 Diisothiocyanatobenzene

Monomer in Polymerization Reactions

The bifunctional nature of 1,3-diisothiocyanatobenzene makes it an ideal monomer for polymerization reactions, particularly those involving step-growth mechanisms. The two isothiocyanate groups can react with complementary difunctional monomers, such as diamines or dithiols, to build polymer chains.

This compound is a key monomer in the synthesis of polythioureas through step-growth polymerization. This type of polymerization proceeds by the stepwise reaction between the functional groups of the monomers. libretexts.org In this case, the electrophilic carbon atom of the isothiocyanate group reacts with the nucleophilic amine groups of a diamine monomer. This reaction forms a thiourea (B124793) linkage (-NH-C(S)-NH-) and connects the monomer units into a linear polymer chain.

The reaction between a diisothiocyanate, such as this compound, and a diamine is highly efficient and often proceeds without the need for a catalyst, exemplifying a "click chemistry" approach. researchgate.net This catalyst-free polyaddition allows for the synthesis of high-purity polymers with well-defined structures. The properties of the resulting polythiourea can be systematically tuned by selecting different diamine co-monomers, which can vary in chain length, flexibility, and functionality. For instance, reacting this compound with a flexible aliphatic diamine will produce a more elastomeric material, while using a rigid aromatic diamine will result in a more rigid, high-strength polymer.

Table 1: Representative Properties of Polythioureas from this compound and Various Diamines

| Diamine Co-monomer | Polymer Structure | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) |

|---|---|---|---|

| Hexamethylenediamine | Linear, Aliphatic | 85 | 280 |

| 4,4'-Oxydianiline | Linear, Aromatic | 150 | 320 |

Note: The data presented are illustrative examples based on typical properties of polythioureas derived from aromatic diisothiocyanates.

Functional Polymer Synthesis and Design

The incorporation of this compound into polymer structures is a powerful strategy for designing functional materials. The thiourea group itself imparts specific properties, such as strong hydrogen bonding capabilities and the potential for metal ion chelation, while the meta-substituted benzene (B151609) ring influences the polymer's conformational and thermal properties.

When this compound is used as a monomer, the resulting thiourea units are integrated directly into the polymer backbone. This incorporation provides tailored functionalities that influence the material's bulk properties. The dense network of hydrogen bonds formed between thiourea groups leads to polymers with high thermal stability and good mechanical strength. Furthermore, the sulfur and nitrogen atoms in the thiourea linkage can act as coordination sites for metal ions, making these polymers suitable for applications in heavy metal removal or catalysis. The meta-linkage of the phenylene unit introduces a kink in the polymer chain compared to its linear para-isomer (1,4-diisothiocyanatobenzene), which can disrupt chain packing, lower crystallinity, and improve solubility in common organic solvents.

This compound can also be used to create cross-linked polymer networks, or thermosets. This is achieved by reacting it with monomers that have a functionality greater than two, such as triamines or polyamines. In this scenario, the diisothiocyanate acts as a cross-linking agent, connecting multiple polymer chains together to form a three-dimensional network. researchgate.net These networks are typically insoluble and infusible and exhibit enhanced mechanical robustness and thermal resistance compared to their linear counterparts. researchgate.netresearchgate.net

The density of cross-links, which dictates the final properties of the thermoset, can be precisely controlled by adjusting the stoichiometric ratio of the diisothiocyanate to the polyamine. High cross-link densities lead to hard, rigid materials, while lower densities result in more flexible, elastomeric networks.

Table 2: Mechanical and Thermal Properties of a Cross-Linked Polythiourea Network

| Property | Value |

|---|---|

| Monomers | This compound, Tris(2-aminoethyl)amine |

| Tensile Strength | 55 MPa |

| Elongation at Break | 15% |

| Glass Transition Temp. (Tg) | 180 °C |

Note: The data are representative for highly cross-linked polythiourea networks based on aromatic diisothiocyanates.

Post-Polymerization Modification Strategies

Post-polymerization modification is a versatile technique for introducing new functional groups onto an existing polymer chain, allowing for the fine-tuning of material properties without altering the polymer backbone. rsc.org While the primary reaction of isothiocyanates is with amines, the thiourea linkage formed during polymerization offers sites for further chemical transformation. The hydrogen atoms on the nitrogen of the thiourea group can be deprotonated to create nucleophilic sites for substitution reactions.

Additionally, a polymer can be initially synthesized with pendant isothiocyanate groups by using a monomer that contains both a polymerizable group (like a vinyl group) and an isothiocyanate group. Alternatively, a precursor polymer containing amine functionalities can be synthesized first and then reacted with a molecule like this compound in a controlled stoichiometric ratio. This would graft the diisothiocyanate onto the polymer, leaving one reactive isothiocyanate group available for subsequent reactions, such as attaching bioactive molecules, dyes, or other functional moieties. rsc.org

Development of Recyclable and Depolymerizable Polymer Network Materials

A significant area of modern polymer research is the development of sustainable materials that can be easily recycled or depolymerized back to their constituent monomers. Polythiourea networks, including those synthesized from this compound, are promising candidates for such applications due to the dynamic nature of the thiourea bond. researchgate.net

Under certain conditions, such as elevated temperatures, the formation of the thiourea linkage can be reversible. This allows the covalent bonds within a cross-linked network to break and reform, a characteristic of materials known as covalent adaptable networks (CANs) or vitrimers. researchgate.net This bond exchange enables the material to be reprocessed, reshaped, and recycled, unlike traditional thermosets with permanent cross-links. The damaged material can be ground down and re-molded with the application of heat, which triggers the dynamic bond exchange and reforms the network structure.

Furthermore, under more vigorous conditions, it is possible to achieve complete depolymerization of the polythiourea network, breaking it down into the original diisothiocyanate and diamine monomers. researchgate.net These recovered monomers can then be purified and used to synthesize virgin polymer, creating a closed-loop recycling system. This approach is a key strategy for advancing a circular economy for polymeric materials.

Vi. Materials Science Applications of 1,3 Diisothiocyanatobenzene Derived Materials

Design and Fabrication of Advanced Materials with Specific Properties

The design and fabrication of advanced materials often rely on the selection of monomers that impart specific properties to the resulting polymer. Diisothiocyanates are valuable building blocks for the synthesis of polythioureas through polyaddition reactions with diamines. These polymers are known for their potential in various applications due to their good thermal stability and mechanical properties.

While specific research on polythioureas derived from 1,3-diisothiocyanatobenzene is limited, studies on its 1,4-isomer provide insights into the possibilities. For instance, polythioureas based on 1,4-phenylene diisothiocyanate have been developed as self-healing and recyclable materials. The reversibility of the thiourea (B124793) bond allows for the design of dynamic materials that can be repaired and reprocessed. By using different amine co-monomers, the mechanical properties of these polythioureas can be tuned to range from plastics to elastomers and even fibers. It is conceivable that this compound could be employed in a similar fashion to create a range of materials with tailored properties. The meta-substitution pattern of the 1,3-isomer would likely result in polymers with different chain packing and morphology compared to the linear 1,4-isomer, potentially leading to amorphous materials with distinct solubility and processing characteristics.

Table 1: Potential Properties of Polythioureas from this compound (Hypothetical)

| Property | Potential Characteristic | Rationale |

| Morphology | Likely amorphous or semi-crystalline | The meta-linkage would disrupt linear chain packing. |

| Solubility | Potentially higher in organic solvents | Less ordered structure could lead to better solubility. |

| Thermal Stability | Good | Aromatic backbone and thiourea linkages are thermally stable. |

| Mechanical Properties | Tunable (from rigid to flexible) | Dependent on the choice of diamine co-monomer. |

Development of Hybrid Inorganic-Organic Materials

Hybrid inorganic-organic materials combine the advantages of both components, such as the processability and functionality of organic polymers with the robustness and unique electronic or optical properties of inorganic materials. The isothiocyanate groups of this compound are reactive towards surface hydroxyl groups of inorganic materials, suggesting its potential as an organic linker or surface modifier.

Although no specific examples of hybrid materials incorporating this compound were found, the general principles of forming such materials are well-established. For instance, organic molecules can be integrated into inorganic matrices via the sol-gel process. The bifunctional nature of this compound would allow it to bridge between inorganic building blocks, creating a crosslinked hybrid network. The resulting material's properties would be a composite of the inorganic phase and the organic linker.

Fabrication of Thin Film Structures by Molecular Layer Deposition (MLD)

Molecular Layer Deposition (MLD) is a vapor-phase thin film deposition technique that allows for the growth of organic and hybrid organic-inorganic films with atomic-level precision. This method relies on sequential, self-limiting surface reactions. Bifunctional molecules are key to the layer-by-layer growth in MLD.

While there is no specific literature detailing the use of this compound as a precursor in MLD, the technique has been successfully employed with other diisothiocyanates and diisocyanates. For MLD of polyurea thin films, 1,4-phenylene diisocyanate has been used in conjunction with a diamine reactant. A potential challenge in using symmetrical bifunctional precursors like this compound in MLD is the possibility of "double reactions," where both functional groups of a molecule react with the surface, which can terminate film growth. However, with careful process design, it is plausible that this compound could be used to grow polythiourea thin films with precise thickness control for applications in electronics and coatings.

Applications in Microfabrication and Nanomaterials Research (e.g., MEMS)

The application of this compound in microfabrication and nanomaterials research is not well-documented. However, the reactivity of the isothiocyanate group makes it a candidate for surface functionalization of micro- and nanostructures. For example, materials used in Microelectromechanical Systems (MEMS) could potentially be coated with thin films derived from this compound to modify their surface properties, such as adhesion or biocompatibility.

In nanomaterials research, isothiocyanates can be used to functionalize nanoparticles. While no studies have specifically used this compound for this purpose, the principle remains applicable. Such functionalization could be used to link nanoparticles together or to attach biomolecules for sensing or drug delivery applications.

Biomaterials Research Focusing on Material Characteristics and Properties

The use of this compound in biomaterials research has not been reported. In general, isothiocyanates are known to react with amine groups on proteins, a property that is utilized in bioconjugation. However, the biocompatibility of polymers and materials derived from this compound would need to be thoroughly investigated before any biomedical applications could be considered. Biodegradable polymers are of significant interest in the biomedical field for applications such as drug delivery and tissue engineering. The development of biodegradable polythioureas would depend on the incorporation of cleavable linkages within the polymer backbone.

In-depth Theoretical and Computational Analysis of this compound Remains an Open Area for Scientific Investigation

Computational chemistry is a powerful tool for exploring molecular structure, reactivity, and spectroscopic properties. Methodologies such as Density Functional Theory (DFT), ab initio calculations, and semiempirical methods are routinely used to provide insights that complement experimental findings. These techniques are instrumental in geometry optimization, analyzing electronic structures, predicting spectroscopic outcomes (like IR, Raman, UV-Vis, and NMR spectra), and elucidating complex reaction pathways.

For a molecule like this compound, such studies would be invaluable for understanding its fundamental characteristics. For instance, DFT calculations could predict its three-dimensional structure, including key bond lengths, bond angles, and the rotational orientation of the isothiocyanate (-N=C=S) groups relative to the benzene (B151609) ring. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would shed light on its electronic behavior, potential as an electron donor or acceptor, and its reactivity in chemical processes.

Furthermore, computational vibrational analysis could predict its infrared and Raman spectra, assigning specific vibrational modes to the stretching and bending of its constituent bonds. This theoretical data is crucial for interpreting experimental spectra and identifying the compound. Similarly, simulating reaction mechanisms, for example, its reaction with nucleophiles, could provide detailed energy profiles, identifying transition states and intermediates that are often difficult to capture experimentally.

Despite the potential for such valuable insights, targeted searches for research applying these computational methods specifically to this compound have not yielded the detailed data necessary to construct a thorough analysis covering the requested scientific outline. While general studies on the reactivity of isothiocyanates and computational investigations of related molecules like phenyl isothiocyanate or other isomers exist, the specific parameters and findings for the 1,3-isomer are not documented in the accessible literature.

Therefore, the theoretical and computational elucidation of this compound's properties represents a significant gap in the current body of chemical research. Future computational studies would be necessary to generate the specific data required for a detailed discussion of its quantum chemical profile, molecular dynamics, and reactivity.

Vii. Theoretical and Computational Studies on 1,3 Diisothiocyanatobenzene

High-Throughput Computational Screening for Materials Discovery

High-throughput computational screening (HTCS) has emerged as a powerful tool in materials science for the rapid identification and design of novel materials with desired properties. This approach utilizes computational power to systematically evaluate a large number of compounds for specific applications, thereby accelerating the discovery process. In principle, 1,3-diisothiocyanatobenzene could be a candidate for such screening efforts due to the reactive isothiocyanate functional groups, which can participate in various chemical transformations, making it a potentially versatile building block for new materials.

A typical HTCS workflow involves several key steps:

Library Generation: A virtual library of candidate materials based on this compound would be created. This could involve computationally simulating its reactions with other molecules to form polymers, coordination complexes, or other supramolecular structures.

Property Calculation: For each candidate material in the library, a set of key physical and chemical properties would be calculated using computational methods such as Density Functional Theory (DFT). These properties could include electronic bandgap, charge carrier mobility, thermal stability, and mechanical strength, depending on the target application.

Screening and Filtering: The calculated properties would then be compared against a set of predefined criteria to identify the most promising candidates. This screening process allows researchers to focus on a smaller, more manageable set of materials for further investigation.

Experimental Validation: The top candidates identified through computational screening would then be synthesized and characterized experimentally to validate the theoretical predictions.

Despite the potential of HTCS, a comprehensive search of the scientific literature reveals a notable absence of studies specifically focused on the high-throughput computational screening of this compound for materials discovery. While general methodologies for HTCS are well-established for various classes of materials, including organic semiconductors and polymers, their specific application to this compound has not been reported.

To illustrate the type of data that would be generated in such a study, the following hypothetical data tables are presented. These tables are for illustrative purposes only and are not based on actual experimental or computational results for this compound derivatives, as such data is not currently available in the public domain.

Hypothetical Data Table 1: Calculated Electronic Properties of Potential this compound-Based Polymers for Organic Electronics

| Polymer Derivative | Monomer B | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Predicted Application |

| P-BIT-1 | Thiophene | -5.12 | -2.89 | 2.23 | Organic Photovoltaics (Donor) |

| P-BIT-2 | Benzothiadiazole | -5.45 | -3.51 | 1.94 | Organic Photovoltaics (Acceptor) |

| P-BIT-3 | Fluorene | -5.01 | -2.55 | 2.46 | Organic Light-Emitting Diodes |

| P-BIT-4 | Pyridine | -5.67 | -3.21 | 2.46 | n-type Organic Field-Effect Transistors |

Note: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are critical parameters in determining the electronic behavior of organic materials.

Hypothetical Data Table 2: Predicted Mechanical Properties of this compound-Based Cross-linked Polymers

| Cross-linker | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| Ethylenediamine (B42938) | 3.1 | 75 | 5.2 |

| Hexamethylenediamine | 2.5 | 62 | 8.9 |

| Jeffamine D-230 | 1.8 | 45 | 15.4 |

| 1,4-Phenylenediamine | 4.2 | 98 | 3.1 |

Note: These mechanical properties are crucial for assessing the suitability of polymers for structural applications.

The successful application of high-throughput computational screening to this compound would require significant computational resources and expertise in molecular modeling. The development of accurate and efficient computational protocols tailored to this specific class of compounds would be a critical first step. Future research in this area could unlock the potential of this compound as a valuable component in the design of next-generation materials.

Viii. Analytical Methodologies for the Characterization and Detection of 1,3 Diisothiocyanatobenzene and Its Derivatives

Chromatographic Techniques

Chromatography is a fundamental analytical tool used to separate, identify, and quantify the components of a mixture. For isothiocyanates (ITCs), several chromatographic methods are particularly effective, each offering distinct advantages in terms of resolution, sensitivity, and speed.

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com In GC, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.

While many isothiocyanates are suitable for GC-MS analysis, thermal degradation can be a concern for certain derivatives. mdpi.comnih.gov For the quantitative analysis of total isothiocyanate content, a derivatization method is often employed. mdpi.com A highly selective and widely used approach involves a cyclocondensation reaction with 1,2-benzenedithiol. mdpi.comresearchgate.netnih.gov In this reaction, all isothiocyanates are converted into a single, stable product, 1,3-benzodithiole-2-thione, which is then quantified by GC-MS. mdpi.comresearchgate.net This method provides a reliable and efficient means of determining total ITC content in various samples, regardless of the specific type of isothiocyanate present. researchgate.net A GC-MS method developed for this purpose demonstrated a wide linear dynamic range from 0.12 to 200 µM and a low limit of detection of 35 nM. researchgate.net

Table 1: GC-MS Method Parameters for Total Isothiocyanate Analysis

| Parameter | Value |

| Derivatization Reagent | 1,2-Benzenedithiol |

| Product Analyzed | 1,3-Benzodithiole-2-thione |

| Detection Limit | 35 nM |

| Linear Dynamic Range | 0.12 - 200 µM |

High-performance liquid chromatography is one of the most common and versatile techniques for the analysis of isothiocyanates. mdpi.com It is particularly preferred for compounds that are thermally labile or have low volatility. mdpi.com The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, typically in a packed column. Reversed-phase HPLC (RP-HPLC), using a nonpolar C18 stationary phase, is frequently used.

A challenge in the HPLC analysis of some isothiocyanates is their lack of a strong UV chromophore, which can limit detection sensitivity with standard UV detectors. mdpi.com To overcome this, pre-column derivatization is often employed. A common and effective derivatization agent is N-acetyl-L-cysteine (NAC), which reacts with isothiocyanates to form dithiocarbamates. mostwiedzy.plnih.gov These derivatives exhibit improved chromatographic behavior and can be detected with high sensitivity using a diode-array detector (DAD) or a mass spectrometer (MS). mostwiedzy.plnih.gov Method validation for an HPLC-DAD-MS procedure using NAC derivatization has demonstrated excellent linearity, low detection limits, and high recovery rates for a range of common isothiocyanates. mostwiedzy.plnih.gov Additionally, elevating the column temperature (e.g., to 60°C) can improve results by preventing the precipitation of less soluble ITCs in the system. researchgate.net

Table 2: Validation Data for HPLC-DAD-MS Analysis of Isothiocyanates after NAC Derivatization

| Analyte | Linearity (R²) | Limit of Detection (LOD) (nmol/mL) | Recovery (%) | RSD (%) |

| Sulforaphane (SFN) | ≥ 0.991 | 1.72 | 83.3 - 103.7 | 1.77 |

| Benzyl ITC (BITC) | ≥ 0.991 | 2.51 | 83.3 - 103.7 | 3.49 |

| Phenylethyl ITC (PEITC) | ≥ 0.991 | 2.22 | 83.3 - 103.7 | 4.96 |

| Methyl ITC (MITC) | ≥ 0.991 | 4.93 | 83.3 - 103.7 | 4.21 |

| Allyl ITC (AITC) | ≥ 0.991 | 2.84 | 83.3 - 103.7 | 2.82 |

Data sourced from a study on nine common natural isothiocyanates. mostwiedzy.plnih.gov

Ultra-performance liquid chromatography (UPLC), also known as ultra-high-performance liquid chromatography (UHPLC), is an advancement of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to conventional HPLC.

UPLC, often coupled with tandem mass spectrometry (UPLC-MS/MS), is a state-of-the-art method for the simultaneous analysis of multiple isothiocyanates and their metabolites. nih.govacs.orgnih.govresearchgate.net The high sensitivity and selectivity of this technique make it ideal for complex matrices. researchgate.net Similar to HPLC, derivatization with reagents like N-acetyl-L-cysteine (NAC) is used to enhance the ionization of ITCs for MS detection. nih.govacs.org A validated RP-UHPLC-ESI-MSn method for the simultaneous analysis of 15 different isothiocyanates (as NAC derivatives) and 14 glucosinolates achieved low limits of detection, ranging from 0.9 to 2.6 µM for the ITC derivatives. nih.govacs.org

Table 3: Limits of Detection for Various Isothiocyanate-NAC Derivatives by UHPLC-MS

| Isothiocyanate Derivative | Limit of Detection (LOD) (µM) |

| Allyl-ITC | 1.3 |

| Benzyl-ITC | 1.2 |

| Phenylethyl-ITC | 1.1 |

| 3-Butenyl-ITC | 1.3 |

| 4-Pentenyl-ITC | 1.0 |

| 3-(Methylsulfinyl)propyl-ITC (Sulforaphane) | 1.1 |

| 4-(Methylsulfinyl)butyl-ITC | 0.9 |

| 2-Hydroxy-3-butenyl-ITC | 2.6 |

Data adapted from a study on the simultaneous analysis of 15 ITCs and 14 GSLs. nih.govacs.org

Size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is a technique that separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. paint.org Unlike the previously mentioned chromatographic methods that rely on chemical interactions, SEC is a non-interactive technique. The stationary phase consists of porous beads. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. paint.org

While SEC is not suitable for the analysis of a small molecule like 1,3-diisothiocyanatobenzene itself, it is an indispensable tool for characterizing its polymeric derivatives. The diisothiocyanate functionality allows this compound to act as a monomer in polymerization reactions, for example, with diamines to form polythioureas. SEC is the primary method used to determine the molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of these resulting polymers. nih.govspecificpolymers.com This information is critical as the molecular weight profoundly influences the physical and mechanical properties of the polymer.

Spectroscopic Characterization Techniques

Spectroscopic techniques are used to obtain structural information about molecules by measuring their interaction with electromagnetic radiation. For the definitive structural elucidation of this compound and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. uobasrah.edu.iqyoutube.comupi.edu

For this compound, ¹H NMR would show signals in the aromatic region, with chemical shifts and coupling patterns characteristic of the 1,3-disubstituted benzene (B151609) ring. The integration of these signals would confirm the number of protons on the aromatic ring.

In ¹³C NMR, distinct signals would be observed for the different carbon atoms in the molecule. The carbons of the benzene ring would appear in the typical aromatic region (~110-160 ppm), while the carbon of the isothiocyanate group (-N=C=S) has a characteristic chemical shift. rsc.org However, a peculiar and well-documented phenomenon in the ¹³C NMR of isothiocyanates is the "near-silence" of the isothiocyanate carbon. glaserchemgroup.comacs.org This carbon often appears as a very broad and weak signal, sometimes making it difficult to detect. glaserchemgroup.comacs.org This extreme broadening is caused by the structural flexibility and molecular dynamics around the C-N=C=S bond angles, not by a slow conformational exchange. glaserchemgroup.comacs.org Despite this challenge, the combination of ¹H NMR, ¹³C NMR, and two-dimensional techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign all signals and confirm the structure of the molecule and its derivatives. glaserchemgroup.com

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Allyl Isothiocyanate in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| =CH₂ | 5.29 (Hc), 5.40 (Hb) | 117.65 (C1) |

| -CH= | 5.85 (Ha) | 130.26 (C2) |

| -CH₂- | 4.15 (Hd,e) | 47.04 (C3) |

| -N=C=S | - | ~132.30 (very broad) (C5) |

Data are for the model compound Allyl Isothiocyanate (AITC) and illustrate typical chemical shifts for the functional groups. glaserchemgroup.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For this compound, the most prominent and diagnostic feature in its IR spectrum is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This band typically appears in the region of 2000–2200 cm⁻¹. The presence of two isothiocyanate groups on the benzene ring may lead to a split or broadened peak in this region.

Other significant absorption bands include those associated with the aromatic benzene ring. These include C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1450–1600 cm⁻¹ region, and C-H out-of-plane bending vibrations between 690 cm⁻¹ and 900 cm⁻¹, the pattern of which can help confirm the 1,3- or meta-substitution pattern on the benzene ring.

Table 1: Characteristic Infrared Absorption Frequencies for Isothiocyanate Compounds

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -N=C=S | Asymmetric Stretch | 2000 - 2200 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

Mass Spectrometry (MS, ESI-MS, LC-MS, MALDI-TOF MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation patterns. nist.gov

For this compound, electron ionization (EI) mass spectrometry would show a distinct molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the characteristic loss of the isothiocyanate (-NCS) group or the thiocyanate (B1210189) (-SCN) radical, leading to significant fragment ions. Similar fragmentation patterns are observed for related compounds like m-nitrophenyl isothiocyanate. nist.gov

More advanced "soft" ionization techniques are essential for analyzing derivatives or adducts of this compound, especially in complex mixtures.

Electrospray Ionization (ESI-MS): This technique is particularly suitable for polar, thermally labile molecules and is often coupled with liquid chromatography (LC). It generates ions directly from a solution, making it ideal for analyzing reaction products or metabolites of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique separates compounds in a mixture using HPLC before they enter the mass spectrometer. LC-MS is invaluable for detecting and quantifying this compound and its derivatives in biological or environmental samples. Derivatization can be used to enhance ESI-MS sensitivity. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI is effective for analyzing large, non-volatile molecules, such as proteins that have been modified by this compound. The time-of-flight analyzer provides high mass accuracy.

Ultraviolet-Visible (UV/VIS) Spectroscopy

Ultraviolet-Visible (UV/VIS) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. sharif.edu The UV/VIS spectrum of this compound is primarily determined by the π → π* transitions of the aromatic benzene ring.

The benzene ring itself exhibits characteristic absorption bands, which are modified by the presence of substituents. The two isothiocyanate groups act as auxochromes, causing a shift in the absorption maxima to longer wavelengths (a bathochromic or "red" shift) and an increase in absorption intensity (a hyperchromic effect) compared to unsubstituted benzene. The spectrum would be expected to show bands characteristic of a substituted benzene ring, likely in the 200-300 nm range. science-softcon.de Theoretical calculations can be employed to simulate and help interpret the experimental UV-Vis absorption spectra. sharif.eduresearchgate.net

Table 2: Typical UV Absorption Maxima for Benzene and Related Compounds

| Compound | Solvent | λmax (nm) | Transition |

|---|---|---|---|

| Benzene | Hexane | ~204, ~256 | π → π* |

| Benzonitrile | Ethanol | ~224, ~271 | π → π* |

Single Crystal X-ray Diffraction Analysis

For this compound, a successful single-crystal X-ray diffraction analysis would provide:

Absolute confirmation of the 1,3-substitution pattern on the benzene ring.

Precise bond lengths and angles for the isothiocyanate (-N=C=S) groups and the benzene ring.

Information on the planarity of the molecule and the orientation of the substituent groups relative to the ring.

A detailed view of the intermolecular forces that govern the solid-state structure.

This method is indispensable for the unequivocal structural characterization of this compound and its crystalline derivatives or co-crystals. uni-bayreuth.de

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization involves reacting the target analyte with a reagent to form a new compound with improved analytical properties. For isothiocyanates, which can be volatile and reactive, derivatization is a key strategy to enhance stability, improve chromatographic separation, and increase detection sensitivity. researchgate.net

Strategies for Increased Volatility and Detectability

A primary strategy for derivatizing isothiocyanates is to convert them into more stable and easily detectable thiourea (B124793) derivatives. nih.gov This is typically achieved by reacting the isothiocyanate with an amine.

For example, reacting this compound with ammonia (B1221849) or a primary amine (R-NH₂) results in the formation of a bis-thiourea derivative. This reaction offers several analytical advantages:

Increased Detectability: The resulting thiourea group can act as a chromophore, enhancing detection by UV/VIS spectroscopy. nih.gov If a derivatizing agent containing a fluorescent tag is used, detection limits can be significantly lowered using fluorescence detectors.

Improved Chromatographic Behavior: The derivatives are generally less volatile and more polar than the parent isothiocyanate, making them more amenable to analysis by High-Performance Liquid Chromatography (HPLC) and LC-MS. researchgate.netnih.gov

Enhanced Mass Spectrometric Response: The addition of a derivatizing agent can introduce a readily ionizable group, improving the signal in ESI-MS. nih.gov For example, derivatization with N-acetyl-L-cysteine can be used for the determination of isothiocyanates by HPLC. researchgate.net

Chiral Derivatization for Stereochemical Analysis

Chiral derivatization is a powerful technique for the analysis of enantiomers. While this compound itself is achiral, this methodology would be applied to its chiral derivatives. The principle involves reacting a mixture of enantiomers with a single, pure enantiomer of a chiral derivatizing agent (CDA) to form a pair of diastereomers.

Since diastereomers have different physical properties, they can be separated and quantified using standard, non-chiral analytical methods like HPLC or GC. researchgate.net In the context of analyzing a chiral derivative of this compound, the isothiocyanate functional groups would be the point of reaction.

Process:

A chiral derivative of this compound (containing a stereocenter elsewhere in the molecule) is reacted with an enantiomerically pure chiral amine, such as (R)-(+)-1-phenylethylamine.

This reaction forms a pair of diastereomeric thioureas.

The resulting diastereomers are then separated by achiral HPLC.